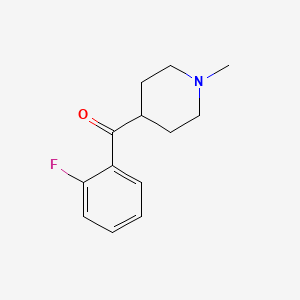

4-(2-Fluorobenzoyl)-1-methylpiperidine

Descripción general

Descripción

4-(2-Fluorobenzoyl)-1-methylpiperidine, also known as FUB-PB-22, is a synthetic cannabinoid that belongs to the family of indole-derived cannabinoids. It was first synthesized in 2012 by Pfizer as a potential treatment for pain and inflammation. However, due to its high potency and potential for abuse, it has been classified as a Schedule I controlled substance in the United States.

Aplicaciones Científicas De Investigación

Pharmacological Profile and Behavioral Analysis

4-(2-Fluorobenzoyl)-1-methylpiperidine and related compounds have been explored for their pharmacological properties, particularly in the field of neuroscience. A study highlighted the properties of a compound with a similar structure, focusing on its potential as an antipsychotic agent. This research demonstrated the compound's efficacy in attenuating certain behaviors induced by other agents, suggesting a mechanism of action linked to 5-HT2A receptors, which are significant in neuropsychiatric disorders (Vanover et al., 2006).

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of compounds structurally related to this compound. One study focused on the synthesis of novel derivatives involving benzoyl and other functional groups, offering insights into their structural properties (Foks, Pancechowska-Ksepko, & Gobis, 2014). Another research effort explored the synthesis of compounds with antibacterial properties, indicating the potential for such molecules in medical applications (Aziz-ur-Rehman et al., 2017).

Structural Analysis and Conformation

The structural analysis of compounds similar to this compound has been a subject of interest in research. Studies have used techniques like NMR, X-ray diffraction, and vibrational spectroscopy to understand the molecular conformation and stability of such compounds (Ribet et al., 2005).

Application in Antitumor Activity

Research has also been directed towards the antitumor potential of compounds related to this compound. A study synthesized a derivative and evaluated its structure and antitumor activity, showing promising results against specific cancer cell lines (Zhou et al., 2021).

Potential in Neuropharmacology

Some compounds with structural similarities to this compound have been investigated for their role in modulating brain function. One study examined the effects of a compound on compulsive food consumption in a rat model, indicating the potential implications of such molecules in understanding and treating neuropsychiatric disorders (Piccoli et al., 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s structurally related to benzodiazepines , which primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system. These receptors play a crucial role in inhibitory neurotransmission, contributing to sedative, anxiolytic, and muscle relaxant effects .

Mode of Action

This results in hyperpolarization of the neuron and a decrease in neuronal excitability .

Biochemical Pathways

Benzodiazepines, which it is structurally related to, primarily affect the gabaergic system, enhancing the inhibitory effects of gaba neurotransmission .

Pharmacokinetics

Benzodiazepines are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Based on its structural similarity to benzodiazepines, it may enhance gabaergic neurotransmission, leading to decreased neuronal excitability .

Action Environment

Factors such as ph, temperature, and the presence of other substances can generally affect the stability and efficacy of chemical compounds .

Propiedades

IUPAC Name |

(2-fluorophenyl)-(1-methylpiperidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO/c1-15-8-6-10(7-9-15)13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCURGXTUQIQQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50525112 | |

| Record name | (2-Fluorophenyl)(1-methylpiperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50525112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84163-45-1 | |

| Record name | (2-Fluorophenyl)(1-methylpiperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50525112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B3057622.png)

![Oxazole, 4,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B3057628.png)

![5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B3057641.png)